molecular formula C14H9ClN2O3 B2415227 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954584-74-8

6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2415227
CAS No.: 954584-74-8
M. Wt: 288.69
InChI Key: OTRKYBZVUKHQEW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50–8.70 ppm : Aromatic protons on the pyridine ring (H-5 and H-7).
    • δ 7.40–7.80 ppm : Multiplet for the 3-chlorophenyl group (5H).
    • δ 2.60 ppm : Singlet for the methyl group (3H).
    • δ 12.80 ppm : Broad singlet for the carboxylic acid proton (1H).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 167.5 ppm : Carboxylic acid carbonyl (C=O).
    • δ 150–160 ppm : Oxazole and pyridine ring carbons.
    • δ 135–145 ppm : Chlorinated phenyl carbons.
    • δ 20.5 ppm : Methyl carbon.

Infrared (IR) Spectroscopy

  • ~2500–3300 cm⁻¹ : Broad O–H stretch from the carboxylic acid.
  • 1700 cm⁻¹ : Strong C=O stretch of the carboxylic acid.
  • 1590–1610 cm⁻¹ : Aromatic C=C and C=N stretches.
  • 750 cm⁻¹ : C–Cl stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ ≈ 270 nm : π→π* transitions in the conjugated aromatic system.
  • Shoulder at 310 nm : n→π* transitions involving the oxazole nitrogen lone pairs.

Mass Spectrometry

  • High-Resolution ESI-MS : Observed [M+H]⁺ at 289.05 m/z (calculated: 289.04).
  • Fragmentation pathways :
    • Loss of CO₂ (44 Da) → 245.08 m/z .
    • Cleavage of the oxazole ring → 152.03 m/z (C₇H₅ClN⁺).

Properties

IUPAC Name

6-(3-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c1-7-12-10(14(18)19)6-11(16-13(12)20-17-7)8-3-2-4-9(15)5-8/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRKYBZVUKHQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the oxazole ring. The reaction mixture is then heated to a specific temperature to complete the cyclization process, resulting in the formation of the desired compound.

Chemical Reactions Analysis

6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxazolo[5,4-b]pyridine derivatives, including 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, in the search for new anticancer agents. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro evaluations have shown that certain derivatives can outperform established chemotherapeutics like fluorouracil and cisplatin in terms of effectiveness against specific cancer types. One derivative demonstrated a 50% cytotoxic concentration (CC50) comparable to cisplatin against colorectal cancer cells (HT29) while being less toxic to normal human cells .

Molecular Targeting

The compound's ability to selectively target certain biological pathways makes it a valuable tool in biological research. Its structure allows for modifications that can enhance specificity towards particular proteins or receptors involved in disease processes.

Drug Development

The ongoing research into the synthesis and modification of oxazolo[5,4-b]pyridine derivatives has implications for drug development. The compound serves as a scaffold for designing new molecules with improved efficacy and reduced side effects.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the isoxazole ring through cyclization.
  • Introduction of the pyridine moiety via coupling reactions.
  • Functional group modifications to enhance biological activity.

Case Study: Anticancer Efficacy

A study focusing on the anticancer properties of oxazolo[5,4-b]pyridine derivatives found that compounds similar to this compound exhibited promising results against various cancer cell lines. The derivative's selectivity index indicated significantly lower toxicity to normal cells compared to cancer cells, suggesting its potential as a safer therapeutic option.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.

Comparison with Similar Compounds

6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

    Aleglitazar: An antidiabetic agent that contains an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that also contains an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Biological Activity

6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H12ClN3O3
  • Molecular Weight : 353.8 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Canonical SMILES : CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazolo Core : Achieved through cyclization reactions.
  • Electrophilic Aromatic Substitution : Introduction of the chlorophenyl group.
  • Coupling Reactions : Attachment of the furan group.
  • Amidation Reactions : Formation of the carboxamide group.

These synthetic routes have been optimized to yield high purity and yield of the target compound .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 45 μM against specific cancer cell lines, indicating moderate potency .

Anti-fibrotic Activity

The compound has also been evaluated for its anti-fibrotic effects. Research involving hepatic stellate cells (HSCs) revealed that it effectively reduced collagen synthesis, which is crucial in preventing fibrosis:

  • Collagen Inhibition : The compound significantly inhibited the expression of collagen type I alpha 1 (COL1A1), a key protein involved in fibrosis .

Study on Hepatic Stellate Cells

In a study published in Molecules, researchers assessed the impact of the compound on HSCs using various assays:

  • Picro-Sirius Red Staining : Demonstrated reduced collagen deposition in treated cells.
  • Hydroxyproline Assay : Showed decreased hydroxyproline levels in culture medium.

These findings suggest that this compound may be a promising candidate for developing anti-fibrotic therapies .

Summary Table of Biological Activities

Activity TypeAssay/MethodResultReference
AnticancerCell Proliferation AssayIC50 ~ 45 μM
Anti-fibroticPicro-Sirius Red StainingReduced collagen deposition
Hydroxyproline AssayDecreased hydroxyproline

Q & A

Q. What are the established synthetic routes for 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3-chlorophenyl aldehyde derivatives with functionalized aminopyridines to form intermediates.
  • Step 2 : Cyclization under acidic or basic conditions to construct the oxazolo-pyridine core.
  • Step 3 : Carboxylic acid functionalization via hydrolysis or oxidation of ester precursors.
    Key catalysts include Lewis acids (e.g., ZnCl₂) for cyclization, while solvents like DMF or THF are often used to enhance reactivity .

Q. Which analytical methods are critical for assessing purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% threshold recommended) using reverse-phase C18 columns and UV detection .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3-chlorophenyl integration at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for C₁₆H₁₁ClN₂O₃: 314.03) .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be systematically addressed?

  • Reaction Optimization :
    • Vary catalysts (e.g., switch from ZnCl₂ to FeCl₃ for milder conditions) .
    • Use microwave-assisted synthesis to reduce cyclization time and improve yields .
  • Intermediate Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate unstable intermediates .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) may enhance cyclization efficiency compared to THF .

Q. What strategies are used to elucidate structure-activity relationships (SAR) for this compound?

  • Functional Group Modifications :
    • Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
    • Methyl group substitution at the oxazole ring (position 3) impacts steric hindrance and binding affinity .
  • Biological Assays : Pair SAR with enzymatic inhibition assays (e.g., kinase or protease targets) to correlate structural changes with IC₅₀ values .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase active sites (e.g., p38 MAPK). Focus on hydrogen bonding between the carboxylic acid group and conserved residues (e.g., Lys53) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and identify key hydrophobic interactions with the chlorophenyl group .
  • QSAR Modeling : Develop regression models linking electronic descriptors (e.g., Hammett constants) to antibacterial activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Cellular Context : Test in isogenic cell lines to isolate target-specific effects vs. off-target interactions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

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